Methylmalonic Acid

描述

属性

IUPAC Name |

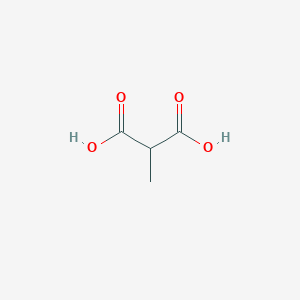

2-methylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVHBGGAOATLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199549 | |

| Record name | Methylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

679.0 mg/mL | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-05-2, 1215348-94-9 | |

| Record name | Methylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1215348-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL8S712J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 °C | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Reaction Mechanism and Procedure

Malonic ester synthesis begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide (), generating a resonance-stabilized enolate. This enolate undergoes alkylation with methyl iodide () to introduce the methyl group at the α-position. Subsequent hydrolysis and decarboxylation yield MMA.

Key steps include:

-

Alkylation : Conducted under anhydrous conditions to prevent hydrolysis of the enolate.

-

Hydrolysis : Acidic or basic conditions cleave the ester groups, forming the dicarboxylic acid.

-

Decarboxylation : Thermal treatment removes one carboxyl group, yielding MMA.

Optimization Challenges

Achieving high purity requires meticulous control of reaction conditions. Over-alkylation, leading to dimethylmalonic acid, is mitigated by stoichiometric precision and stepwise addition of alkylating agents.

Isotopic Labeling for Analytical Standards

Stable isotope-labeled MMA, such as , is essential for mass spectrometry-based quantification.

Synthesis of Deuterated MMA

The malonate ester method is adapted for isotopic labeling. Trideuteroiodomethane () serves as the alkylating agent in a reaction analogous to classical malonic ester synthesis:

Applications in Clinical Assays

Isotope dilution mass spectrometry (IDMS) employs deuterated MMA as an internal standard, correcting for matrix effects and ionization variability in biological samples.

Derivatization Techniques for Analytical Preparation

Derivatization enhances MMA’s volatility and detectability in gas chromatography-mass spectrometry (GC-MS).

HCl/Cyclohexanol Derivatization

The CDC’s validated method involves converting MMA to its cyclohexyl ester via acid-catalyzed esterification:

-

Extraction : MMA is isolated from plasma using strong anion exchange (SAX) solid-phase extraction.

-

Derivatization :

-

Analysis : GC-MS quantifies the derivative using selective ion monitoring (SIM).

Table 1: Derivatization Conditions for MMA Analysis

| Parameter | Specification |

|---|---|

| Reaction Temperature | 115°C |

| Reaction Time | 15 minutes |

| Acid Concentration | 1.5 M HCl in cyclohexanol |

| Derivatization Yield | >95% (validated via recovery studies) |

LC-MS/MS Without Derivatization

Recent advancements enable direct analysis of underivatized MMA using hydrophilic interaction liquid chromatography (HILIC). Protein crashing with methanol suffices for sample preparation, reducing processing time:

Table 2: Comparison of Derivatization vs. Direct LC-MS/MS

| Parameter | Derivatization (GC-MS) | Direct LC-MS/MS |

|---|---|---|

| Sample Prep Time | 4–6 hours | 30 minutes |

| LOD (nmol/L) | 50 | 20 |

| Throughput | 40 samples/day | 100 samples/day |

Industrial-Scale Production

While laboratory methods focus on milligram to gram quantities, industrial synthesis prioritizes cost efficiency and scalability.

Catalytic Carboxylation

Propylene oxide undergoes carboxylation with carbon dioxide () in the presence of a metal catalyst (e.g., cobalt):

Yields exceed 80% under optimized pressure (10–15 bar) and temperature (80–100°C) conditions.

化学反应分析

Formation and Metabolic Pathways

MMA arises primarily from the degradation of propionyl-CoA , a product of:

-

Essential amino acids (methionine, valine, threonine, isoleucine)

-

Odd-chain fatty acids

-

Bacterial fermentation of dietary fiber

The conversion involves:

-

Propionyl-CoA carboxylase adds a carboxyl group to propionyl-CoA, forming D-methylmalonyl-CoA .

-

Methylmalonyl-CoA epimerase isomerizes D-methylmalonyl-CoA to L-methylmalonyl-CoA .

-

L-methylmalonyl-CoA mutase (MMUT) converts L-methylmalonyl-CoA to succinyl-CoA , which enters the TCA cycle .

| Enzyme | Cofactor | Reaction | Product |

|---|---|---|---|

| Propionyl-CoA carboxylase | Biotin | Propionyl-CoA → D-methylmalonyl-CoA | D-MM-CoA |

| Methylmalonyl-CoA epimerase | None | D-MM-CoA ↔ L-MM-CoA | L-MM-CoA |

| MMUT | Adenosyl-B₁₂ | L-MM-CoA → succinyl-CoA | Succinyl-CoA |

Blockage in MMA Metabolism :

Defects in MMUT or B₁₂ metabolism lead to MMA accumulation, causing methylmalonic acidemia .

Toxic By-Products and Inhibitory Effects

Accumulated MMA and related metabolites disrupt cellular processes:

-

Inhibition of pyruvate carboxylase : MMA competes with acetyl-CoA, reducing oxaloacetate synthesis, impairing gluconeogenesis and TCA cycle flux .

-

Succinate dehydrogenase (SDH) inhibition : High MMA levels block SDH, a key TCA cycle enzyme, leading to mitochondrial dysfunction and oxidative stress .

-

2-Methylcitrate formation : Propionyl-CoA condenses with oxaloacetate, forming 2-methylcitrate, which further inhibits ATP synthesis .

Consequences :

Detoxification and Alternative Pathways

-

Conversion to malonic acid : Intracellular esterases hydrolyze MMA, removing the methyl group to form malonic acid, though this pathway is minor .

-

Excretion : MMA is renally excreted, but systemic accumulation occurs in metabolic disorders .

Role in Cellular Signaling and Disease

-

Immune suppression : Elevated MMA in aging or cancer reduces CD8+ T cell activity by disrupting oxidative phosphorylation and promoting metabolic reprogramming .

-

Neurotoxicity : MMA induces neuronal apoptosis via mitochondrial dysfunction and activation of the MAPK/p53 pathways .

Analytical Detection Methods

MMA levels are quantified using:

-

GC-MS : Derivatization improves volatility for sensitive detection .

-

LC-MS/MS : Direct analysis with high specificity for clinical diagnostics .

Clinical Implications

科学研究应用

Diagnostic Applications

MMA serves as a vital diagnostic tool for several metabolic disorders:

- Methylmalonic Acidemia : Elevated levels of MMA are indicative of methylmalonic acidemia (MMAemia), an inherited metabolic disorder characterized by the body's inability to convert MMA into succinyl-CoA due to enzyme deficiencies (e.g., methylmalonyl-CoA mutase) . Diagnosis often involves measuring MMA levels in urine or plasma, with higher concentrations confirming the disorder.

- Vitamin B12 Deficiency : MMA levels are also used to assess functional vitamin B12 deficiency. Since vitamin B12 is essential for the metabolism of MMA, elevated MMA levels can signal a deficiency even when serum B12 levels appear normal . This application is particularly relevant in patients presenting with neurological symptoms where vitamin B12 deficiency may be suspected.

Clinical Biomarker for Disease Progression

Recent studies have highlighted the potential of MMA as a biomarker for various chronic diseases:

- Cardiovascular Events : Elevated MMA levels have been associated with increased risk for cardiovascular diseases, suggesting that it may play a role in oxidative stress and mitochondrial dysfunction .

- Cancer Prognosis : Research indicates that elevated MMA levels may correlate with tumor progression and poor prognosis in certain cancers, suggesting its utility in cancer surveillance . This emerging role positions MMA as a potential biomarker for aging-associated cancers.

Therapeutic Implications

MMA's role extends into therapeutic domains, particularly in metabolic disorders:

- Gene Therapy and Cell Transplantation : Innovative approaches involving fetal progenitor cell transplantation have been explored to treat MMAemia. Studies demonstrated that intravenous transplantation of fetal liver cells into mouse models resulted in decreased plasma MMA levels, indicating potential therapeutic avenues .

- Nutritional Management : For patients diagnosed with MMAemia, dietary management is critical. Restricting intake of specific amino acids (propiogenic amino acids) while supplementing with carnitine can help manage symptoms and reduce MMA accumulation .

Case Studies and Clinical Insights

Several case studies provide insights into the clinical applications of MMA:

- Case Study 1 : A 29-year-old female presented with cognitive impairment linked to elevated MMA levels due to late-onset methylmalonic acidemia. Treatment with adenosine cobalamin and l-carnitine resulted in significant clinical improvement and normalization of MMA levels .

- Case Study 2 : A pediatric patient with fatigue and attention issues was found to have elevated MMA due to dietary restrictions leading to nutritional deficiencies. This case underscores the importance of monitoring MMA levels in patients with dietary limitations .

Research Findings

A summary table of notable research findings related to MMA applications is presented below:

作用机制

甲基丙二酸是某些代谢过程的副产物。 它通过甲基丙二酰辅酶A变位酶转化为琥珀酰辅酶A,该反应需要维生素B12作为辅因子 . 这种转化是克雷布斯循环的一部分,使甲基丙二酸成为能量产生的必需中间体 .

相似化合物的比较

Comparison with Structurally Similar Dicarboxylic Acids

MMA shares structural similarities with other dicarboxylic acids, but its biochemical roles and clinical implications differ significantly (Table 1).

Table 1: Structural and Functional Comparison of MMA and Related Dicarboxylic Acids

- Malonic acid (MA): Structurally analogous to MMA but lacks the methyl group. MA is a potent inhibitor of mitochondrial complex II (succinate dehydrogenase), whereas MMA’s inhibition of complex II is indirect and context-dependent .

- 4-Methylpimelic acid (4-MPA): A branched-chain dicarboxylic acid elevated in propionic acidemia due to propionyl-CoA accumulation. In contrast, MMA is elevated in both propionic acidemia and methylmalonic acidemia but at higher concentrations in the latter (e.g., 56 µmol/L vs. 26 µmol/L in urine) .

Comparison with Metabolically Linked Compounds

Methylcitric acid (MCA):

- Pathway: Derived from propionyl-CoA condensation with oxaloacetate.

- Clinical Role: Elevated in propionic acidemia and MMA disorders. Unlike MMA, MCA directly inhibits citrate synthase and the tricarboxylic acid (TCA) cycle, exacerbating metabolic acidosis .

- Diagnostic Utility: MCA/MMA ratios help distinguish propionic acidemia from isolated methylmalonic acidemia .

Homocysteine:

- Link to MMA: Both are elevated in combined MMA and homocysteinemia (cblC defect). However, homocysteine is unaffected in isolated methylmalonic acidemia.

- Clinical Utility: MMA is more specific than homocysteine for B12 deficiency, as homocysteine elevations occur in folate deficiency and renal dysfunction .

Analytical Methods for MMA Quantification

MMA is measured via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key comparisons:

- LC-MS/MS: Higher throughput, avoids derivatization, and detects MMA in serum, plasma, and urine with sensitivity <0.1 µmol/L .

- GC-MS: Lower sensitivity (~1 µmol/L) but remains a reference method for urine organic acid analysis .

Table 2: MMA Concentrations in Clinical Scenarios

| Condition | Plasma/Serum MMA (µmol/L) | Urine MMA (mmol/mol creatinine) |

|---|---|---|

| Healthy individuals | 0.07–0.27 | <3.6 |

| Vitamin B12 deficiency | 0.3–50 | 5–100 |

| Methylmalonic acidemia (untreated) | 100–10,000 | 100–10,000 |

| Post-liver/kidney transplant | 200–500 | 50–200 |

Pathophysiological and Therapeutic Comparisons

- Neurotoxicity: MMA induces neurodegeneration via indirect inhibition of complex II and TCA cycle disruption, whereas malonate directly inhibits complex II .

- Renal Clearance: Hemodialysis reduces MMA by 54% per session, but levels rebound to baseline within 52 hours. Peritoneal dialysis is less effective .

- Dietary Management: Protein-restricted diets lower MMA in methylmalonic acidemia but are less effective than liver transplantation, which reduces MMA by ~90% .

生物活性

Methylmalonic acid (MMA) is a dicarboxylic acid that plays a significant role in human metabolism, particularly in the context of vitamin B12 deficiency and various metabolic disorders. Elevated levels of MMA are often indicative of underlying health issues, including metabolic dysfunctions and neurological disorders. This article explores the biological activity of MMA, focusing on its effects on immune function, neurological health, and metabolic pathways.

Overview of this compound

This compound is primarily produced during the metabolism of certain amino acids and fatty acids. It is a key intermediate in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a reaction that requires vitamin B12 as a cofactor. Elevated MMA levels are associated with vitamin B12 deficiency, leading to various clinical manifestations.

Immune Function

Recent studies have highlighted the impact of MMA on immune cell functionality. A notable study conducted by researchers at Moffitt Cancer Center found that elevated MMA levels significantly impair the activity of CD8+ T cells, which are crucial for anti-tumor immunity. The study revealed that:

- Reduction in CD8+ T Cell Activity : MMA treatment led to a marked decrease in the activation and effector functions of CD8+ T cells, suggesting that high MMA levels can weaken immune responses against tumors .

- Gene Expression Alterations : The presence of MMA influenced global gene expression in T cells, downregulating pathways essential for immune activation and metabolism, thereby contributing to a tumor-favorable microenvironment .

Neurological Impact

MMA's effects extend to neurological health, particularly in conditions like methylmalonic acidemia. Research indicates that:

- Neuronal Cell Viability : Exposure to pathological concentrations of MMA resulted in reduced viability of human neuronal cells (SH-SY5Y), with significant decreases in mitochondrial complex II–III activity observed at higher concentrations .

- Oxidative Stress : MMA exposure has been linked to increased oxidative stress in neuronal cells, characterized by elevated lipid and protein peroxidation and decreased antioxidant enzyme activity .

Metabolic Pathways

MMA's role in metabolism is closely tied to its interaction with vitamin B12-dependent enzymes:

- Vitamin B12 Deficiency : Elevated MMA levels serve as a biomarker for vitamin B12 deficiency, which can lead to megaloblastic anemia and neurological disorders due to impaired DNA synthesis and cellular metabolism .

- Metabolic Dysregulation : In conditions such as Crohn's disease and ulcerative colitis, elevated MMA levels have been associated with dysregulated immune responses and metabolic pathways .

Case Studies

- Lung Cancer and Immune Response :

- Methylmalonic Acidemia :

Data Table: Effects of this compound on Biological Systems

常见问题

Basic Research: Standard Methodologies for MMA Quantification

Q: What are the validated analytical methods for quantifying MMA in biological samples, and how do they differ in sensitivity and applicability? A: MMA is commonly measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity (detection limits <0.1 µmol/L) and specificity for distinguishing MMA from structural isomers like succinic acid . For metabolomic profiling, high-performance liquid chromatography (HPLC) with UV detection at 200 nm is used, particularly for separating MMA from other dicarboxylic acids (e.g., adipic or glutaric acid) using mixed-mode columns like Newcrom B . LC-MS/MS is preferred for clinical biomarker studies, while HPLC is cost-effective for large-scale metabolomic screens .

Basic Research: Establishing MMA as a Biomarker for Vitamin B12 Deficiency

Q: How are reference ranges for MMA determined in population studies, and what factors influence these thresholds? A: Reference ranges are established through large cohort studies (e.g., NHANES) using LC-MS/MS to account for age, renal function, and ethnicity. For example, MMA levels >0.4 µmol/L in serum are indicative of B12 deficiency in adults, but thresholds increase with age due to reduced renal clearance . Studies must normalize MMA concentrations to creatinine in urine to avoid confounding by renal impairment .

Advanced Research: Resolving Discrepancies in MMA Measurements Across Platforms

Q: How can researchers address contradictions between LC-MS/MS and GC-MS results in MMA quantification? A: Discrepancies often arise from incomplete chromatographic separation of isomers (e.g., methylsuccinic acid) in GC-MS. A validated approach involves using deuterated internal standards (e.g., d³-MMA) in LC-MS/MS to correct for matrix effects and improve accuracy . Cross-validation with a second method (e.g., ELISA) is recommended when comparing datasets from different platforms .

Advanced Research: MMA in Mitochondrial Dysfunction and Aging

Q: What experimental designs are optimal for investigating MMA as a biomarker of mitochondrial dysfunction in aging populations? A: Longitudinal cohort studies should pair MMA measurements with markers like homocysteine and oxidative stress indicators (e.g., glutathione). For example, a nested case-control design within the NHANES dataset revealed that MMA >0.3 µmol/L correlates with a 1.5-fold increase in phenotypic age acceleration . Adjust for confounders like metformin use, which elevates MMA independently of B12 status .

Basic Research: MMA in Inborn Errors of Metabolism

Q: What protocols confirm MMA as a diagnostic marker for methylmalonic acidemia (MMAuria)? A: Urinary MMA >5650 mmol/L, combined with propionyl-L-carnitine elevation in tandem mass spectrometry (TMS), is diagnostic. Confirmatory genetic testing for mutations in MUT or MMAA genes is required. For example, the homozygous c.1847G>C (p.Arg616Pro) mutation was linked to severe MMAuria in a neonatal case study .

Advanced Research: Metabolomic Profiling of MMA in Disease Cohorts

Q: How can metabolomic networks identify MMA’s role in complex diseases like cardiovascular disorders? A: Integrate MMA data with pathway analysis tools (e.g., MetaboAnalyst) to map interactions with Krebs cycle intermediates (e.g., succinate) and fatty acids. In a plasma metabolome study, elevated MMA coexisted with myristic and palmitic acids, suggesting disrupted mitochondrial β-oxidation in patients with aortic valve stenosis . Use multivariate regression to distinguish primary MMA elevation from secondary metabolic perturbations.

Advanced Research: Method Development for High-Throughput MMA Analysis

Q: What strategies optimize LC-MS/MS throughput for MMA in large-scale studies without compromising accuracy? A: Implement multiplexed sample preparation using 96-well plates with protein precipitation (acetonitrile) and automated solid-phase extraction. A validated method by Kushnir et al. achieved a 5-minute run time per sample by eliminating derivatization and using a hydrophilic interaction liquid chromatography (HILIC) column . Include quality controls at three concentrations (low, medium, high) to monitor inter-batch variability .

Basic Research: Reporting MMA Data in Publications

Q: What metadata is essential when publishing MMA measurements to ensure reproducibility? A: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Specify sample type (serum, plasma, urine), storage conditions (−80°C), and freeze-thaw cycles.

- Detail internal standards (e.g., d³-MMA), LC column (e.g., Newcrom B), and mobile phase (e.g., 0.02% H₂SO₄ in MeCN/H₂O) .

- Report limits of detection (LOD), coefficients of variation (CV), and normalization methods (e.g., creatinine for urine) .

Advanced Research: Statistical Models for MMA in Population Studies

Q: How should researchers model non-linear relationships between MMA and clinical outcomes? A: Use restricted cubic splines in regression models to capture threshold effects. For example, MMA’s association with cognitive decline is J-shaped, with significant risk increases above 0.35 µmol/L . Bootstrap resampling (≥1000 iterations) can adjust for skewed distributions in MMA data .

Advanced Research: MMA in Multi-Omics Integration

Q: How can MMA data be integrated with genomics or proteomics to explore disease mechanisms? A: In a systems biology approach, overlay MMA levels with transcriptomic data (e.g., RNA-seq of MAFB/NOTCH3 pathways in osteosarcoma) to identify regulatory networks. For example, elevated MMA in MUT−/− models correlated with downregulated mitochondrial biogenesis genes (PPARGC1A) . Use weighted gene co-expression network analysis (WGCNA) to prioritize candidate pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。